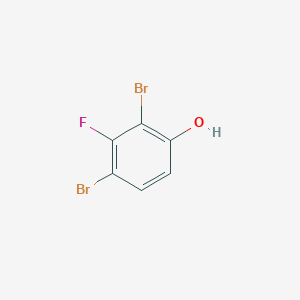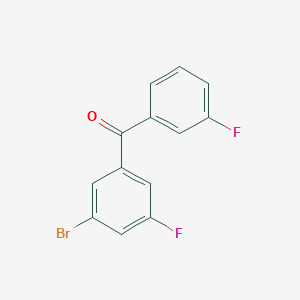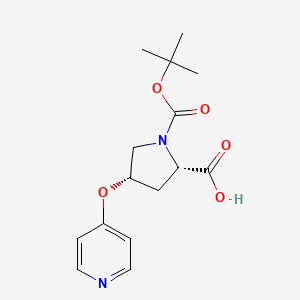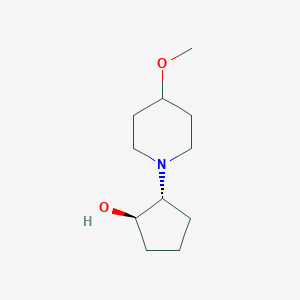
Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methylamino group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride typically involves the reaction of ethyl acetoacetate with methylamine. The reaction proceeds through nucleophilic addition of methylamine to the carbonyl group of ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous-flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Applications De Recherche Scientifique
Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in the synthesis of this compound, used in various organic reactions.
Methylamine: A simple amine that reacts with ethyl acetoacetate to form the target compound.
Ethyl 3-oxobutanoate: A structurally similar ester with different reactivity and applications.
Uniqueness: this compound is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H14ClNO3 |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
ethyl 4-(methylamino)-3-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-11-7(10)4-6(9)5-8-2;/h8H,3-5H2,1-2H3;1H |
Clé InChI |
PEDPHICGARNCLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate](/img/structure/B13355902.png)



![(1S,2S)-2-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)cyclopentan-1-ol](/img/structure/B13355929.png)




![6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355960.png)
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol](/img/structure/B13355977.png)
